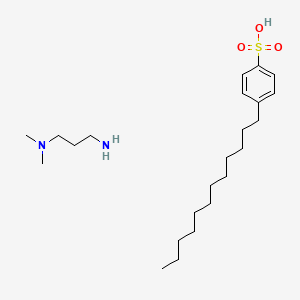
N',N'-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid is a compound that combines the properties of an amine and a sulfonic acid The amine component, N’,N’-dimethylpropane-1,3-diamine, is known for its use in various chemical reactions and industrial applications The sulfonic acid component, 4-dodecylbenzenesulfonic acid, is a surfactant commonly used in detergents and cleaning agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethylpropane-1,3-diamine typically involves the reaction of propane-1,3-diamine with formaldehyde and formic acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions and purification processes .
4-dodecylbenzenesulfonic acid is synthesized by sulfonating dodecylbenzene with sulfur trioxide or oleum. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonic acid .
Industrial Production Methods
In industrial settings, the production of N’,N’-dimethylpropane-1,3-diamine involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
The industrial production of 4-dodecylbenzenesulfonic acid involves the use of large-scale sulfonation reactors, where dodecylbenzene is continuously fed into the reactor along with sulfur trioxide or oleum. The reaction is carefully monitored to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
4-dodecylbenzenesulfonic acid undergoes reactions typical of sulfonic acids, including:
Neutralization: Reacts with bases to form sulfonate salts.
Esterification: Reacts with alcohols to form sulfonate esters.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines and sulfonate esters.
Wissenschaftliche Forschungsanwendungen
N’,N’-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biocompatible surfactant in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N’,N’-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid involves its interaction with molecular targets through its amine and sulfonic acid groups. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, while the sulfonic acid group can participate in acid-base reactions and form stable complexes with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethylethylenediamine
- N,N-dimethyl-1,6-hexanediamine
- N,N-dimethyl-1,3-propanediamine
- 4-dodecylbenzenesulfonic acid
Uniqueness
The presence of both hydrophilic and hydrophobic groups in the molecule enhances its surfactant properties, making it suitable for various industrial and research applications .
Eigenschaften
CAS-Nummer |
55470-69-4 |
|---|---|
Molekularformel |
C23H44N2O3S |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
N',N'-dimethylpropane-1,3-diamine;4-dodecylbenzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S.C5H14N2/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;1-7(2)5-3-4-6/h13-16H,2-12H2,1H3,(H,19,20,21);3-6H2,1-2H3 |
InChI-Schlüssel |
RUIQTRQTSAJLNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.CN(C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


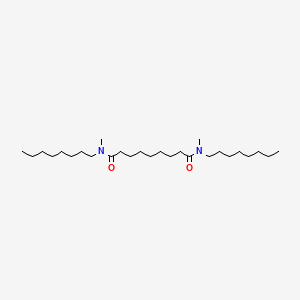
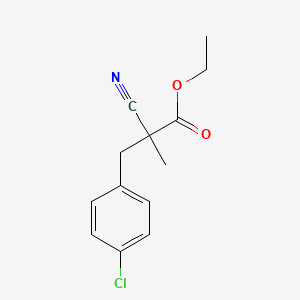
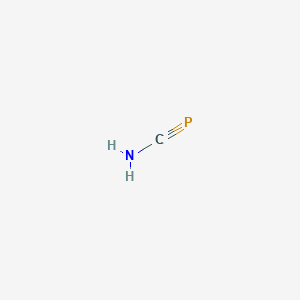
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
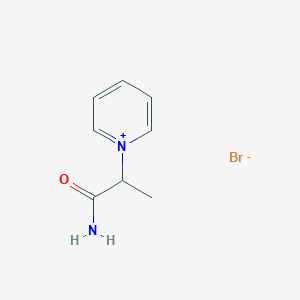
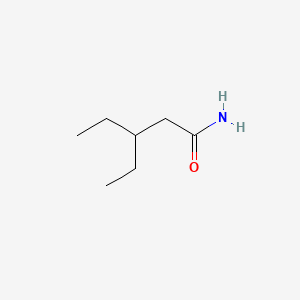
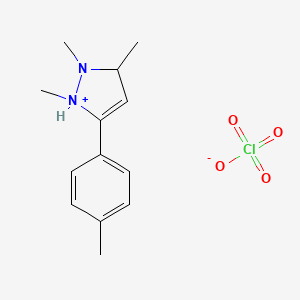
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)
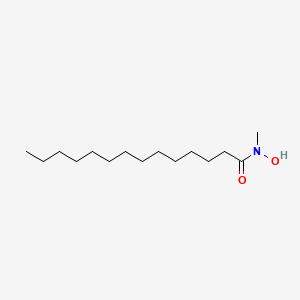
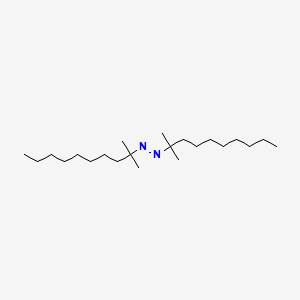
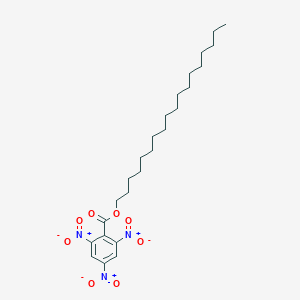
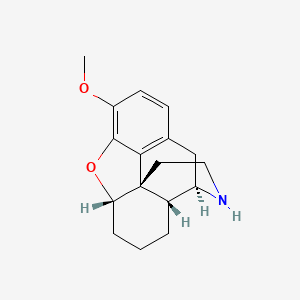
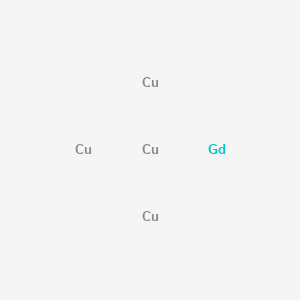
![4,4'-Dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14639364.png)
